molecular formula C13H12Cl2N4OS B2564415 1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097903-02-9

1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2564415
CAS No.: 2097903-02-9
M. Wt: 343.23
InChI Key: AWXYBKVVZMYDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a sophisticated chemical building block designed for research applications, particularly in drug discovery and medicinal chemistry. This compound features a piperazine core conjugated with two distinct heterocyclic systems: a 3,4-dichlorobenzoyl group and a 1,2,5-thiadiazole ring. The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to high in vivo stability and the ability to engage in diverse interactions with biological targets . Piperazine derivatives are extensively utilized in pharmaceutical development, contributing to favorable pharmacokinetic properties and serving as a core structure in numerous FDA-approved drugs . The combination of these features makes this reagent a valuable intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value lies in the exploration of central nervous system (CNS) targets. The 1,2,5-thiadiazole moiety is a recognized pharmacophore in neuroscience, with derivatives demonstrating potent activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and exhibiting anticonvulsant properties by modulating GABAergic pathways . Researchers can employ this compound to synthesize novel molecules aimed at these and other biological targets. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4OS/c14-10-2-1-9(7-11(10)15)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXYBKVVZMYDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorobenzoyl group and a thiadiazolyl group attached to a piperazine ring. Its unique structural features suggest potential biological activities that warrant detailed exploration.

Structural Features

The molecular formula of this compound is C13H12Cl2N4OSC_{13}H_{12}Cl_2N_4OS with a molecular weight of 343.23 g/mol. The structural composition includes:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Dichlorobenzoyl Group : A benzene ring substituted with two chlorine atoms at the 3 and 4 positions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Key Findings:

  • Compounds with similar structures have induced cell cycle arrest at the S and G2/M phases in treated cells .
  • The mechanism of action includes the induction of apoptotic cell death through increased Bax/Bcl-2 ratios and caspase activation .
CompoundIC50 (µg/mL)Cell LineMechanism
4e0.28MCF-7Apoptosis
4i9.6HepG2Apoptosis

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Some studies have reported that piperazine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

Inhibition Studies:

  • Compound 3b was identified as a potent AChE inhibitor with an IC50 value of 18.1 nM, significantly more active than neostigmine methyl sulfate (IC50 = 186.5 nM) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Binding to and modulating the activity of specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation : Affecting receptor activities on cell surfaces which may alter cellular responses.
  • Gene Expression Influence : Modulating gene expression related to its biological effects.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole-based compounds in preclinical models:

  • MCF-7 Cell Line Study : Compounds derived from thiadiazoles showed significant growth inhibition with IC50 values indicating high potency against breast cancer cells .
  • HepG2 Cell Line Analysis : Similar compounds demonstrated selective cytotoxicity towards cancerous cells compared to normal cells .

Scientific Research Applications

Research indicates that compounds containing thiadiazole and piperazine structures exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
  • Antitumor Activity : Some studies suggest that this compound may possess anticancer properties. Thiadiazole derivatives have been linked to inducing apoptosis in cancer cells through mechanisms such as upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
  • Neuroprotective Effects : The piperazine component is known for its neuroprotective effects. Compounds similar to 1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been investigated for their potential in treating neurodegenerative diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus.
  • Anticancer Research : Another investigation focused on the anticancer properties of thiadiazole-based compounds. The findings suggested that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Neuroprotective Research : Research on neuroprotective agents has highlighted the potential of piperazine derivatives in protecting neuronal cells from oxidative stress and excitotoxicity .

Comparative Data Table

Application AreaCompound TypeObserved EffectsReferences
AntimicrobialThiadiazole derivativesMIC values < 10 µg/mL against bacteria
AntitumorThiadiazole-based compoundsInduction of apoptosis
NeuroprotectivePiperazine derivativesProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Arylpiperazine Derivatives
  • 1-(3,4-Dichlorophenyl)piperazine Analogues :
    • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]anilinium chloride : Synthesized via condensation of 1-(3,4-dichlorophenyl)piperazine with 1-fluoro-4-nitrobenzene, followed by nitro reduction (90% yield). This compound exhibits structural similarity but lacks the thiadiazole moiety, resulting in reduced enzymatic inhibition potency compared to the target compound .
    • 1-(3-Chlorophenyl)piperazine : Evaluated for antibacterial activity, this derivative showed moderate efficacy against Gram-positive bacteria but lower potency than the target compound’s dichlorophenyl analogue .
Benzylpiperazine Derivatives
  • 1-Substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine : These derivatives feature a 1,3,4-thiadiazole ring instead of 1,2,5-thiadiazole. The substitution pattern on the benzyl group (e.g., nitro, chloro) influences antibacterial activity, with nitro-substituted variants showing superior MIC values (2–8 µg/mL) against Staphylococcus aureus .

Thiadiazole-Containing Analogues

  • 1-{3-[(3-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine : This compound replaces the 1,2,5-thiadiazole with a 1,2,4-thiadiazole isomer. The altered electronic configuration reduces sigma receptor affinity, highlighting the critical role of the 1,2,5-thiadiazole orientation in the target compound’s bioactivity .
  • 1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine : Incorporates a benzodioxole-acryloyl group instead of dichlorobenzoyl. While this derivative exhibits anti-inflammatory properties, its metabolic stability is inferior due to esterase susceptibility .
Antibacterial Activity
  • Target Compound: Limited direct data, but structural analogues with dichlorophenyl groups (e.g., 1-(3,4-dichlorophenyl)piperazine derivatives) show moderate activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .
  • 1-(2-Methoxyphenyl)-piperazine Derivatives : Exhibited enhanced activity (MIC: 2–8 µg/mL) against E. coli and Bacillus subtilis, suggesting methoxy groups improve membrane penetration .
Neurological Targets
  • Sigma Receptor Modulation: The target compound’s 3,4-dichlorobenzoyl group aligns with sigma receptor ligands like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, which inhibit dopamine release in striatal neurons (IC₅₀: 10–100 nM) .
  • SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) : A sigma-1 agonist with antidepressant effects, but its dimethoxy substituents reduce blood-brain barrier penetration compared to the target compound’s dichloro group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Functionalization : Begin with the piperazine core. First, introduce the 1,2,5-thiadiazole moiety via nucleophilic aromatic substitution (SNAr) using 3-amino-1,2,5-thiadiazole under reflux in anhydrous DMF with K₂CO₃ as a base .
  • Acylation : React the intermediate with 3,4-dichlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) to neutralize HCl byproducts. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) .
  • Optimization : Control moisture (Schlenk techniques) and temperature (0–5°C during acylation) to minimize side reactions. Purify via silica gel chromatography (gradient elution: 5–20% ethyl acetate in hexane) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Identify proton environments (e.g., piperazine N–H at δ 2.5–3.5 ppm, thiadiazole protons at δ 7.0–8.0 ppm) and confirm substitution patterns .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile:water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~423) .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
  • Ventilation : Use fume hoods during synthesis due to potential toxic fumes (e.g., HCl, SO₂) from thiadiazole or benzoyl chloride reactions .
  • Spill Management : Neutralize acid byproducts with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore this compound’s interaction with dopamine D3 receptors?

  • Methodology :

  • Target Preparation : Retrieve the D3 receptor crystal structure (PDB: 3PBL) and prepare it using AutoDock Tools (remove water, add polar hydrogens) .
  • Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level (Gaussian 16) and generate conformational ensembles via molecular dynamics (50 ns, GROMACS) .
  • Docking : Use AutoDock Vina with a grid box centered on the orthosteric binding site. Validate docking poses against known D3 ligands (e.g., eticlopride) using RMSD <2.0 Å .

Q. How do conflicting solubility data (e.g., aqueous vs. DMSO) impact in vitro bioactivity assays, and how can this be resolved?

  • Methodology :

  • Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and DMSO via shake-flask method (UV-Vis quantification at λmax ~260 nm). Note discrepancies due to aggregation in aqueous buffers .
  • Vehicle Optimization : Use co-solvents (e.g., 10% β-cyclodextrin) to enhance aqueous solubility while ensuring <0.1% DMSO in cell assays to avoid cytotoxicity .
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in PBS, which may artificially reduce apparent solubility .

Q. What strategies can address contradictory cytotoxicity results between 2D vs. 3D cancer models for this compound?

  • Methodology :

  • Model Selection : Compare IC₅₀ values in monolayer HeLa cells vs. spheroids (Matrigel-embedded). Note reduced efficacy in 3D models due to diffusion barriers .
  • Penetration Analysis : Fluorescently label the compound (e.g., FITC conjugation) and image spheroid sections via confocal microscopy to quantify penetration depth .
  • Hypoxia Mimicry : Treat 2D cultures with CoCl₂ (200 μM) to simulate 3D tumor hypoxia and assess whether efficacy discrepancies persist .

Q. How can structure-activity relationship (SAR) models be developed to prioritize derivatives for synthesis?

  • Methodology :

  • Descriptor Calculation : Use RDKit or MOE to compute physicochemical parameters (logP, polar surface area, H-bond donors/acceptors) .
  • QSAR Modeling : Train a random forest model (Python/scikit-learn) on existing cytotoxicity data (pIC₅₀) vs. descriptors. Validate via 5-fold cross-validation (R² >0.7) .
  • Virtual Library Screening : Enumerate derivatives (e.g., substituting thiadiazole with oxadiazole) and predict activities to rank synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.